Propyl({[4-(trifluoromethoxy)phenyl]methyl})amine
Description
Propyl({[4-(trifluoromethoxy)phenyl]methyl})amine is a secondary amine featuring a propyl group and a para-substituted benzyl moiety. The benzyl group is modified at the 4-position with a trifluoromethoxy (-OCF₃) substituent, a strongly electron-withdrawing and lipophilic group. This structural motif is significant in medicinal chemistry and materials science due to the trifluoromethoxy group’s ability to enhance metabolic stability and influence molecular interactions.
Properties
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-2-7-15-8-9-3-5-10(6-4-9)16-11(12,13)14/h3-6,15H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQOMRBUSJQHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl({[4-(trifluoromethoxy)phenyl]methyl})amine typically involves the following steps:
Formation of 4-(trifluoromethoxy)benzyl chloride: This intermediate can be synthesized by reacting 4-(trifluoromethoxy)benzyl alcohol with thionyl chloride.
Nucleophilic Substitution Reaction: The 4-(trifluoromethoxy)benzyl chloride is then reacted with propylamine under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propyl({[4-(trifluoromethoxy)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitro group, if present, can be reduced back to the amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine group.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Propyl({[4-(trifluoromethoxy)phenyl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Propyl({[4-(trifluoromethoxy)phenyl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Structural and Electronic Differences
Propyl({[4-(Trifluoromethoxy)phenyl]methyl})amine
- Substituent : Trifluoromethoxy (-OCF₃)
- Electronic Effect : Strongly electron-withdrawing due to the electronegativity of fluorine atoms. This reduces the basicity of the amine nitrogen compared to electron-donating groups.
- Lipophilicity : High (trifluoromethoxy groups increase logP values, enhancing membrane permeability).
{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine
- Substituent : Difluoromethoxy (-OCHF₂)
- Electronic Effect : Moderately electron-withdrawing (less than -OCF₃ but more than methoxy).
- Lipophilicity : Moderate (lower than -OCF₃ due to fewer fluorine atoms).
- Suppliers : 2 commercial suppliers.
{[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine
Key Findings
- Basicity : The trifluoromethoxy derivative is expected to exhibit the lowest basicity due to strong electron withdrawal, whereas the isopropyloxy analog has the highest basicity.
- Commercial Availability: The isopropyloxy variant is more widely available (3 suppliers) compared to the difluoromethoxy analog (2 suppliers).
- Applications : Trifluoromethoxy groups are often utilized in drug design to improve pharmacokinetics, while alkyloxy groups (e.g., isopropyloxy) may enhance binding to hydrophobic targets.
Biological Activity
Propyl({[4-(trifluoromethoxy)phenyl]methyl})amine is a compound characterized by a propyl group attached to a phenyl ring that has a trifluoromethoxy substituent. This unique structure enhances its lipophilicity and biological activity, making it a subject of interest in pharmacological research. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 251.24 g/mol. The trifluoromethoxy group contributes to the compound's increased metabolic stability and lipid solubility, which are critical for membrane permeability and interaction with biological targets.
The mechanism of action for this compound is hypothesized to involve interactions with various biological targets, including neurotransmitter transporters and enzymes. Similar compounds have shown effectiveness in inhibiting the serotonin reuptake transporter (SERT), leading to increased serotonin levels in synaptic clefts, which can impact mood regulation and anxiety disorders.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antiproliferative Effects : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation.
- Neuroprotective Properties : Compounds with similar structures have been investigated for their potential in neuroprotection against neurodegenerative diseases.
- Antimicrobial Activity : Certain analogs have shown effectiveness against various microbial strains.
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N,N-Dimethyl-{[4-(trifluoromethoxy)phenyl]methyl}amine | Similar trifluoromethoxy group; dimethyl substitution | Antiproliferative |
| 4-(Trifluoromethoxy)aniline | Aniline derivative; lacks propyl group | Antimicrobial |
| 4-(Trifluoromethoxy)benzylamine | Benzylamine structure; similar substituents | Neuroprotective |
Case Studies and Research Findings
- Inhibition Studies : A study evaluated the inhibitory effects of related compounds on cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15). The presence of the trifluoromethoxy group was linked to enhanced enzyme inhibition due to increased binding affinity through halogen bonding interactions .
- Cytotoxicity Evaluation : Compounds similar to this compound were tested against breast cancer cell lines (MCF-7). Results indicated moderate cytotoxic effects, suggesting potential as anticancer agents .
- Molecular Docking Studies : In silico studies have shown that the trifluoromethoxy group's electron-withdrawing properties facilitate stronger interactions with target proteins, enhancing biological activity through improved binding kinetics .
Potential Applications
The unique properties of this compound suggest several potential applications:
- Pharmaceutical Development : Investigated for its role in developing drugs targeting mood disorders and neurodegenerative diseases.
- Chemical Research : Used as a building block in synthesizing more complex organic molecules with desirable biological properties.
- Material Science : Explored for its potential in creating new materials with unique chemical characteristics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
